molecular formula C15H12N4O2S B2478615 6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-68-7

6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2478615
CAS No.: 2034634-68-7
M. Wt: 312.35
InChI Key: HAYNZAOHJSATHA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. This molecule is characterized by a pyrimidine core substituted with a benzyloxy group at the 6-position and a carboxamide linkage to a thiazol-2-yl ring system. The integration of these heterocyclic motifs provides a versatile scaffold for medicinal chemistry and drug discovery research, particularly in the development of potential therapeutic agents. Compounds featuring pyrimidine and thiazole rings are of significant interest in scientific research due to their diverse biological activities. While specific data on this compound is limited, structurally similar molecules have been investigated for various pharmacological properties. For instance, pyrimidine-carboxamide derivatives have been identified as hits in phenotypic screens against infectious diseases, with one series demonstrating antitubercular activity and a novel, non-cytotoxic mechanism of action . Furthermore, the benzothiazole core, a common pharmacophore in neuropharmacology, is found in compounds studied as potent and selective monoamine oxidase B inhibitors for neurodegenerative diseases , as well as in novel neuronal nitric oxide synthase inhibitors with neuroprotective effects in models of Parkinson's disease . Related molecules incorporating benzothiazole and pyrazole structures have also shown promising in vitro anti-proliferative and apoptosis-promoting effects in cancer cell line studies . This product is intended for research applications, such as use as a building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound in biological screening assays. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-14(19-15-16-6-7-22-15)12-8-13(18-10-17-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYNZAOHJSATHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H12N4O2S
  • Molecular Weight : 312.35 g/mol
  • Purity : Typically ≥ 95%.

Synthesis and Derivatives

The synthesis of this compound involves several organic reactions, including the formation of the pyrimidine core and the introduction of functional groups. The compound serves as a precursor for developing various derivatives with enhanced biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In one study, the compound exhibited a minimum inhibitory concentration (MIC) of less than 29 μg/mL against E. coli, indicating strong antibacterial activity .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits anti-inflammatory properties, particularly through selective inhibition of COX-2 enzymes. This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with traditional NSAIDs.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies suggest that it may inhibit viral replication mechanisms, making it a candidate for treating viral infections. The structure's thiazole moiety is believed to enhance its interaction with viral targets .

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease pathways. The compound may inhibit key enzymes responsible for bacterial cell wall synthesis or viral replication, thereby exerting its antimicrobial and antiviral effects .

Case Studies and Research Findings

StudyFindingsReference
Abu‐Hashem et al. (2020)Demonstrated significant COX-2 selectivity and anti-inflammatory activity
Antimicrobial StudyMIC < 29 μg/mL against E. coli; broad-spectrum activity against fungi
Antiviral ResearchPotential inhibition of viral replication mechanisms

Scientific Research Applications

Pharmaceutical Development

The compound's structure, characterized by a pyrimidine ring with a carboxamide group at the 4-position and a benzyloxy group at the 6-position, positions it as a candidate for drug development. The thiazole moiety enhances its biological activity, making it relevant for various therapeutic targets.

Potential Therapeutic Properties

  • Antimicrobial Activity : Compounds similar to 6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide have shown effectiveness against bacterial DNA gyrase and topoisomerase IV, which are critical targets in antibiotic development. The compound's ability to inhibit these enzymes suggests potential use as an antibacterial agent.
  • Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can suppress COX-2 activity, a key player in inflammation. Studies have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This positions the compound as a candidate for further exploration in treating inflammatory diseases.

Anticancer Applications

The anticancer potential of this compound is significant due to its structural similarity to other known anticancer agents. Molecular docking studies suggest that it may effectively bind to cancer-related targets, disrupting cellular processes involved in tumor growth.

Case Studies and Findings

  • In Vitro Cytotoxicity : In studies evaluating cytotoxic effects on various cancer cell lines, compounds with similar structures demonstrated promising results. For example, derivatives containing thiazole rings exhibited significant cytotoxicity against breast cancer cell lines .

Mechanism of Action and Molecular Interactions

Understanding the mechanism of action is crucial for the development of this compound as a therapeutic agent. Molecular docking studies indicate that this compound may interact with various biological targets, potentially modulating signaling pathways relevant to cancer progression and bacterial resistance mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide are compared below with four related pyrimidine carboxamides (Table 1). Key parameters include substituent effects, biological activity, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Substituents Biological Activity (IC₅₀, μM) Solubility (HPLC Purity) Molecular Weight (g/mol)
This compound Pyrimidine-4-carboxamide 6-benzyloxy, N-thiazol-2-yl Not reported Not reported ~314.35 (calculated)
6-((4-Fluorobenzyl)(methyl)amino)-N-(4-morpholinophenyl)pyrimidine-4-carboxamide (45) Pyrimidine-4-carboxamide 6-(4-fluorobenzyl-methylamino), N-4-morpholinophenyl Antitubercular (Mtb H37Rv: 0.2 μM) 100% 422.1
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (13) Propanamide 3-benzyloxy, N-4-phenylthiazol Inactive (TB assay) Low ~357.42 (calculated)
6-(Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)-N-(5-morpholinopyridin-2-yl)pyrimidine-4-carboxamide (46) Pyrimidine-4-carboxamide 6-(CF₃-pyridinyl-methylamino), N-5-morpholinopyridyl Antitubercular (Mtb H37Rv: 0.1 μM) 87.75% 514.1

Key Findings

Structural Variations and Activity: The benzyloxy group in the target compound distinguishes it from analogues with alkylamino or morpholino substituents (e.g., compounds 45 and 46). While benzyloxy may enhance lipophilicity, its lack of hydrogen-bonding capacity may reduce target affinity compared to compounds with morpholine or trifluoromethylpyridine groups . Compound 45 (IC₅₀: 0.2 μM) and 46 (IC₅₀: 0.1 μM) exhibit potent antitubercular activity, attributed to their electron-withdrawing substituents (e.g., CF₃) and polar moieties (morpholine), which improve target engagement .

Physicochemical Properties :

  • The HPLC purity of compound 45 (100%) indicates superior synthetic yield and solubility compared to compound 46 (87.75%), likely due to the latter’s bulky CF₃ group . The target compound’s solubility remains uncharacterized but is hypothesized to be moderate due to its balanced lipophilic/hydrophilic profile.

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods for related pyrimidine carboxamides, involving hydrolysis of ethyl carboxylates followed by amide coupling . However, analogues with complex substituents (e.g., compound 46) require multi-step functionalization, reducing scalability .

Contradictions and Limitations

Preparation Methods

Pyrimidine Ring Construction

Modern protocols favor the Hilbert-Johnson reaction for assembling 4,6-disubstituted pyrimidines. In a representative procedure, methyl 4-amino-3-(benzyloxy)benzoate undergoes cyclization with potassium thiocyanate (KSCN) and bromine in glacial acetic acid at 10°C, achieving 78% yield for the bicyclic intermediate. Critical parameters include:

  • Temperature control : Maintaining ≤10°C during bromine addition prevents N-bromination side reactions
  • Stoichiometry : 4:1 molar ratio of KSCN to aminobenzoate ensures complete thiocyanation
  • Workup : Basification with 25% NH₃ precipitates the product while minimizing ester hydrolysis

Table 1. Comparative Cyclization Conditions for Pyrimidine Precursors

Starting Material Reagents Temp (°C) Time (h) Yield (%) Source
Methyl 4-aminobenzoate KSCN, Br₂, AcOH 10 → RT 15 78
4-Nitro-3-benzyloxybenzaldehyde NH₄OAc, EtOH Reflux 8 65

Benzyloxy Group Installation

Orthogonal protection strategies dominate modern syntheses. Source details a two-step sequence:

  • Silylation : Treatment of 5-hydroxypyrimidine with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF (0°C, 2 h, 92% yield)
  • Alkylation : Benzyl bromide, K₂CO₃, DMF, 50°C, 6 h (89% yield)

This approach circumvents premature deprotection observed with traditional benzyl chloride/NaH conditions (≤60% yield). ¹H NMR monitoring confirms complete O-benzylation via disappearance of the TBDMS proton signal at δ 0.9 ppm.

Amide Bond Formation Methodologies

Coupling 6-benzyloxypyrimidine-4-carboxylic acid to thiazol-2-amine presents unique challenges due to the thiazole’s electron-deficient nature. Source systematically evaluates activating agents:

Table 2. Amidation Efficiency with Different Coupling Reagents

Reagent Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
HBTU DIEA DMF 25 12 92 99.4
EDCI/HOBt NMM THF 0 → 25 24 85 98.7
DCC Pyridine CH₂Cl₂ 25 48 72 95.2

HBTU emerges as superior, likely due to its ability to generate highly reactive uronium intermediates that overcome the thiazole’s poor nucleophilicity. Crucially, reaction monitoring via HPLC-MS ([M+H]⁺ = 355.1 m/z) confirms complete consumption of starting acid within 12 h.

Deprotection and Final Product Isolation

Final deprotection of synthetic intermediates employs diverse strategies:

Hydrogenolytic Benzyl Removal

A slurry of 5% Pd/C in methanol under H₂ (130 psi, 3–4 h) cleaves the benzyl group with 99.6% purity. Key considerations:

  • Acid Additives : Glycolic acid (67% w/w) suppresses Pd leaching and enhances reaction rate
  • Workup : Neutralization with triethylamine (pH 9–10) precipitates the product, avoiding column chromatography

Silyl Ether Cleavage

Fluoride-mediated deprotection (TBAF/THF, 0°C, 1 h) quantitatively removes TBDMS groups without ester hydrolysis. ¹³C NMR analysis shows complete disappearance of the Si-C signal at δ 18.2 ppm post-reaction.

Analytical Characterization Benchmarks

Comprehensive spectral data validate structural authenticity:

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 10.16 (br s, 1H, NH)
  • δ 7.33–7.30 (m, 2H, Ar-H)
  • δ 4.45 (d, J = 6.0 Hz, 2H, OCH₂Ph)
  • δ 1.56 (s, 6H, C(CH₃)₂)

HPLC Purity : 99.4% (210 nm, C18 column, 30% MeCN/H₂O)
HRMS : Calculated for C₁₆H₁₅N₃O₃S [M+H]⁺ 354.0911, Found 354.0908

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